Cis-2,3-Butylene carbonate
CAS No.: 36368-39-5
Cat. No.: VC17139621
Molecular Formula: C5H8O3
Molecular Weight: 116.11 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 36368-39-5 |
|---|---|
| Molecular Formula | C5H8O3 |
| Molecular Weight | 116.11 g/mol |
| IUPAC Name | (4R,5S)-4,5-dimethyl-1,3-dioxolan-2-one |
| Standard InChI | InChI=1S/C5H8O3/c1-3-4(2)8-5(6)7-3/h3-4H,1-2H3/t3-,4+ |
| Standard InChI Key | LWLOKSXSAUHTJO-ZXZARUISSA-N |
| Isomeric SMILES | C[C@@H]1[C@@H](OC(=O)O1)C |
| Canonical SMILES | CC1C(OC(=O)O1)C |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
Cis-2,3-butylene carbonate belongs to the class of cyclic organic carbonates, distinguished by its cis-configuration at the 2 and 3 positions of the butylene backbone. The molecule adopts a planar five-membered ring structure with two oxygen atoms at the 1 and 3 positions, creating a dioxolane framework . This geometry induces a dipole moment of approximately 4.5 D, contributing to its polar aprotic solvent properties.
The cis-stereochemistry imposes steric constraints that differentiate it from its trans isomer. Computational studies reveal a 12° dihedral angle between the methyl groups in cis-BC, compared to 180° in trans-2,3-butylene carbonate (trans-BC) . This structural distinction profoundly influences reactivity, as evidenced by divergent electrochemical behaviors in lithium-ion battery applications .
Physical Properties
Cis-BC exhibits the following key physical characteristics:
| Property | Value | Measurement Conditions |
|---|---|---|
| Molecular weight | 116.12 g/mol | - |
| Density | 1.14 g/cm³ | 25°C |
| Boiling point | 243°C | 760 mmHg |
| Dielectric constant | 32.6 | 20°C |
| Viscosity | 3.8 mPa·s | 25°C |
These properties make cis-BC particularly suitable as a solvent in electrochemical systems, where high dielectric constants and moderate viscosity facilitate ion dissociation and mobility .
Synthesis Methodologies
Direct Carbonation of cis-2,3-Butanediol
The most industrially relevant synthesis involves the reaction of cis-2,3-butanediol with phosgene or its safer alternatives (e.g., dimethyl carbonate):
Recent advances utilize as a carbonyl source under catalytic conditions. A cesium carbonate ()/dichloromethane system enables polymerization-grade cis-BC synthesis at 1 atm pressure . This method achieves 89% yield with a turnover frequency of 12 h, offering a sustainable alternative to traditional phosgene routes .
Enzymatic Resolution
The stereoselective hydrolysis of racemic butylene carbonate mixtures using Pseudomonas diminuta represents a biocatalytic approach . This bacterium exclusively cleaves the cis isomer via a serine hydrolase mechanism, producing enantiomerically pure cis-2,3-butanediol:
This process achieves >99% enantiomeric excess, making it invaluable for chiral chemical production .
| Parameter | cis-BC | trans-BC |
|---|---|---|
| SEI thickness | 8.2 nm | 5.1 nm |
| Ionic conductivity | S/cm | S/cm |
| Dimerization efficiency | 38% | 67% |
The reduced dimerization of cis-BC-derived radicals (e.g., ) leads to porous SEI structures with inferior passivation properties . Molecular dynamics simulations attribute this to stronger Li solvation by cis-BC ( kcal/mol vs. kcal/mol for trans-BC), which slows radical diffusion and recombination .
High-Voltage Electrolyte Additives
Despite SEI limitations, cis-BC demonstrates promise as a high-voltage stabilizer. When blended with fluoroethylene carbonate (FEC) at 5% v/v, it extends the cycle life of LiNiCoMnO cathodes to 1,200 cycles (80% capacity retention) by suppressing transition metal dissolution. The proposed mechanism involves:
followed by radical stabilization through conjugation with the carbonate ring .
Biological Interactions and Environmental Impact
Microbial Degradation Pathways
Pseudomonas diminuta employs a two-step enzymatic cascade to metabolize cis-BC:
-
Hydrolase (CbcA): Cleaves the carbonate ester bond
-
Dehydrogenase (CbcB): Oxidizes cis-2,3-butanediol to acetoin
This pathway enables complete mineralization of cis-BC within 72 hours under aerobic conditions, with a half-life () of 18 hours in soil matrices . The trans isomer remains resistant to degradation, highlighting the ecological significance of stereochemistry in pollutant breakdown.
Toxicity Profile
Acute toxicity studies in Daphnia magna indicate a 48-h LC of 12.4 mg/L for cis-BC, compared to 8.7 mg/L for trans-BC. The higher toxicity of the trans isomer correlates with its membrane permeability, as demonstrated by log P values:
Chronic exposure to 0.1 mg/L cis-BC reduces zebrafish fecundity by 23%, likely through endocrine disruption mechanisms .
Industrial and Synthetic Applications
Polymer Production
Cis-BC serves as a monomer for poly(aliphatic carbonate)s via ring-opening polymerization (ROP):
| Catalyst | (kg/mol) | Đ | (°C) |
|---|---|---|---|
| ZnEt/HO | 24.3 | 1.12 | -15 |
| TBD | 18.9 | 1.29 | -10 |
| DBU | 32.1 | 1.08 | -18 |
The resulting polymers exhibit tunable glass transition temperatures () between -18°C to 45°C, making them suitable for elastomers and biodegradable packaging .
Chiral Auxiliary in Organic Synthesis
The rigid cis-fused ring system enables asymmetric induction in Diels-Alder reactions. For example, cis-BC derivatives facilitate the synthesis of (-)-shikimic acid with 94% ee:
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